1-[(4-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine
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Overview
Description
1-[(4-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group attached to the pyrazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-bromobenzyl bromide with 3-methyl-1H-pyrazol-4-amine. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions yield various substituted pyrazole derivatives.
- Oxidation reactions produce oxides or higher oxidation state compounds.
- Reduction reactions result in hydrogenated pyrazole derivatives .
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine
- 4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine
- 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
Comparison: 1-[(4-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to the presence of the bromophenyl group at the 4-position of the pyrazole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H12BrN3 |
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Molecular Weight |
266.14 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12BrN3/c1-8-11(13)7-15(14-8)6-9-2-4-10(12)5-3-9/h2-5,7H,6,13H2,1H3 |
InChI Key |
OBVCAAMQDDFTBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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